5-Fluorouracil (5-FU) is a widely recognized anticancer drug that has been a cornerstone in the treatment of various solid tumors for over four decades. Its significance in the clinical setting is underscored by its continued use and the ongoing research to elucidate its mechanisms of action and to enhance its therapeutic efficacy. The drug operates primarily at the nucleotide level, interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation67.
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), which is essential for DNA synthesis. 5-FU is converted into its active metabolite, 5-fluoro-2'deoxy-5' monophosphate (FdUMP), which forms a stable ternary complex with TS and a folate cofactor, leading to the inhibition of DNA synthesis6. However, recent studies have uncovered alternative mechanisms. One such mechanism involves the inhibition of pre-ribosomal RNA (pre-rRNA) processing, potentially through the interference with the activity and/or synthesis of a 200 kDa polypeptide designated ribosomal RNA binding protein (RRBP)1. Another novel mechanism described is the binding of 5-FU to uracil DNA glycosylase (UDG) in noncycling human cells, inhibiting its activity and thus affecting DNA repair processes3.
5-FU's role as a chemotherapeutic agent is well-established, with applications in the treatment of colon, breast, ovarian, and prostate cancers. It is often used in combination with other drugs to enhance its antitumor effects. For instance, the combination of 5-FU with hydrazinocurcumin (HZC) has been shown to induce apoptosis and inhibit tumorigenicity in HepG2 cells by disrupting the PTEN-mediated PI3K/Akt signaling pathway2. Similarly, the synergistic effect of 5-FU with 5-chloro-2,4-dihydroxypyridine has been observed in 5-FU-resistant gastric cancer cells, suggesting a dihydropyrimidine dehydrogenase-independent mechanism5.
The pharmacokinetics of 5-FU have been extensively studied, revealing a triphasic elimination and nonlinearity related to saturation of its degradation. The drug's metabolism and interactions with other drugs are critical for optimizing its therapeutic index and minimizing toxicity. For example, the effect of 5-FU on the small-intestinal drug-metabolizing enzymes can lead to increased plasma concentrations of orally administered drugs like nifedipine, which can be mitigated by co-administration of potassium oxonate4.
Biochemical modulation of 5-FU metabolism has been explored to overcome resistance and enhance its efficacy. The use of modulatory agents such as leucovorin and methotrexate, which affect the metabolism or cytotoxic effects of 5-FU, has shown promise in clinical settings6. Additionally, the combination of 5-FU with other antineoplastic agents or modalities like cisplatin and ionizing radiation has been investigated for synergistic effects7.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5